molecular formula C6H11NO3 B11945029 (2S)-2-acetamidobutanoic acid

(2S)-2-acetamidobutanoic acid

Cat. No.: B11945029
M. Wt: 145.16 g/mol
InChI Key: WZVZUKROCHDMDT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-acetamidobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the second carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamidobutanoic acid typically involves the acylation of (S)-2-aminobutanoic acid. One common method is the reaction of (S)-2-aminobutanoic acid with acetic anhydride under controlled conditions to yield this compound. The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as enzymatic synthesis or fermentation. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness. Enzymatic synthesis involves the use of specific enzymes that catalyze the acylation reaction, while fermentation utilizes genetically modified microorganisms to produce the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamidobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S)-2-acetamidobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of various chemical products and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2S)-2-acetamidobutanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-aminobutanoic acid: The precursor to (2S)-2-acetamidobutanoic acid, differing by the presence of an amino group instead of an acetamido group.

    (2S)-2-acetamidopropanoic acid: Similar structure but with a shorter carbon chain.

    (2S)-2-acetamido-3-methylbutanoic acid: Similar structure with an additional methyl group on the carbon chain.

Uniqueness

This compound is unique due to its specific acetamido substitution, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications where specific functional group interactions are required.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S)-2-acetamidobutanoic acid

InChI

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1

InChI Key

WZVZUKROCHDMDT-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CCC(C(=O)O)NC(=O)C

Origin of Product

United States

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